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molecular formula C12H17N B093280 (1-Phenylcyclopentyl)methanamine CAS No. 17511-89-6

(1-Phenylcyclopentyl)methanamine

Cat. No. B093280
M. Wt: 175.27 g/mol
InChI Key: SJWOFBVBNFLWLP-UHFFFAOYSA-N
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Patent
US06632417B2

Procedure details

To a stirring (mechanical stirring) suspension of 12 gm (0.315 mol) of lithium aluminum hydride in THF (600 ml) in a 2000 ml reaction flask at 0° C. (ice-bath), 35 gm (0.20 mol) of phenylcyclopentane carbonitrile in 100 ml THF is added dropwise via an addition funnel. The ice bath is replaced with a heating mantle and the reaction is heated at reflux for 16 hours. The reaction mixture is diluted with 500 ml ether and cooled down to 0° C. The reaction is worked up by adding 50 ml of 15 wt. % NaOH aqueous solution dropwise with vigorous stirring. Then 20 ml water is added and the mixture is stirred for an addition 10 minutes. The resulting two-phase mixture (a colorless liquid and a white precipitate) is filtered and the filtrate dried over anhydrous MgSO4. Filtration and concentration at reduced pressure on a rotary evaporator gave 33 gm of [(phenylcyclopentyl)methyl]amine.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([C:13]2([C:18]#[N:19])[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+].O>C1COCC1.CCOCC>[C:7]1([C:13]2([CH2:18][NH2:19])[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for an addition 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise via an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The resulting two-phase mixture (a colorless liquid and a white precipitate) is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration at reduced pressure
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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